NSC-670224 vs. Tamoxifen and Tamoxilog: Direct Yeast Cytotoxicity Head-to-Head Comparison
In a side-by-side yeast lethality assay, NSC-670224 (cis-11) demonstrates an LC50 of 3.2 μM. This value is 22% more potent than tamoxifen (LC50 4.1 μM) but 28% less potent than its trans diastereomer, 'tamoxilog' (LC50 2.3 μM) [1]. The data establish a clear potency hierarchy that is not predictable from tamoxifen's clinical profile alone.
| Evidence Dimension | Yeast Cytotoxicity (LC50) |
|---|---|
| Target Compound Data | 3.2 μM |
| Comparator Or Baseline | Tamoxifen (4.1 μM), trans-11/Tamoxilog (2.3 μM) |
| Quantified Difference | NSC-670224 is 22% more potent than tamoxifen; Tamoxilog is 28% more potent than NSC-670224. |
| Conditions | Saccharomyces cerevisiae strain BY4741, 16 h incubation, OD600 measurement, dose-response curve analysis [1]. |
Why This Matters
This quantifiable potency difference enables researchers to select a specific tool compound matched to their desired activity window, avoiding the uncontrolled variability introduced by using tamoxifen as a surrogate.
- [1] Zuckerman NB, Myers AS, Quan TK, Bray WM, Lokey RS, Hartzog GA, Konopelski JP. Structural determination of NSC 670224, synthesis of analogues and biological evaluation. ChemMedChem. 2012 May;7(5):761-5. doi: 10.1002/cmdc.201200038. View Source
